Dehydro Benidipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

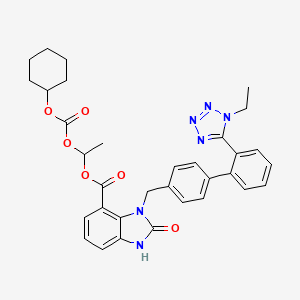

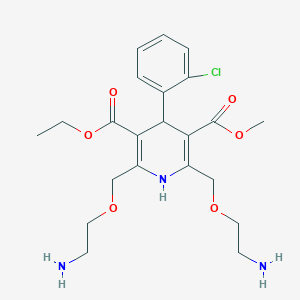

Dehydro Benidipine is a derivative of Benidipine, a synthetic dihydropyridine calcium channel blocker. Benidipine is primarily used to treat hypertension and angina pectoris.

Mechanism of Action

Target of Action

Dehydro Benidipine, also known as Benidipine, primarily targets L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts as a triple calcium channel inhibitor , blocking L, N, and T type calcium channels . It has a high affinity for cell membranes from the DHP binding site, which explains its long-lasting pharmacological activity . By inhibiting these channels, Benidipine reduces the influx of calcium ions into cells, thereby affecting various cellular functions.

Biochemical Pathways

The inhibition of calcium channels by Benidipine affects several biochemical pathways. It leads to the vasodilation of coronary and peripheral arteries , reducing blood pressure and alleviating conditions like hypertension and angina pectoris . Furthermore, it has been noted for its anti-oxidative action and its ability to enhance nitric oxide production . These actions contribute to its cardio-protective effects in patients with ischemic heart diseases .

Pharmacokinetics

Factors such as how well the drug is absorbed into the bloodstream, how it’s distributed throughout the body, how it’s metabolized, and how it’s excreted can all influence a drug’s effectiveness .

Result of Action

The molecular and cellular effects of Benidipine’s action are manifold. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to suppress the proliferation of vascular smooth muscle cells and mesangial cells, stimulate osteoblast differentiation, and suppress adhesion molecules expression . These effects contribute to its anti-hypertensive, renoprotective, and cardio-protective actions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drugFurthermore, individual patient factors such as age, sex, genetic makeup, and overall health can also influence how a drug works in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Benidipine involves the dehydrogenation of Benidipine. This process typically requires the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydro Benidipine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can revert this compound to its original form, Benidipine.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Dehydro Benidipine has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical research.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

Nifedipine: A well-known calcium channel blocker with similar therapeutic applications.

Felodipine: Used for the treatment of high blood pressure and angina.

Uniqueness: Dehydro Benidipine is unique due to its specific dehydrogenated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its long-lasting activity and high membrane affinity set it apart from other similar compounds .

Properties

IUPAC Name |

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIOKMHDHHJMO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N3O6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00766977 |

Source

|

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118935-44-7 |

Source

|

| Record name | 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

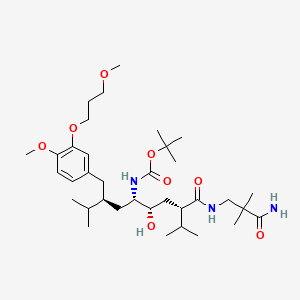

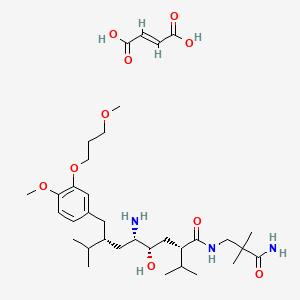

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)

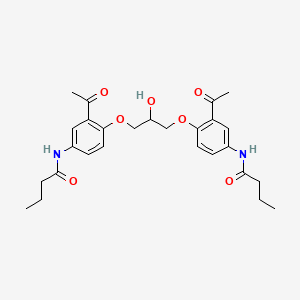

![but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol](/img/structure/B600929.png)